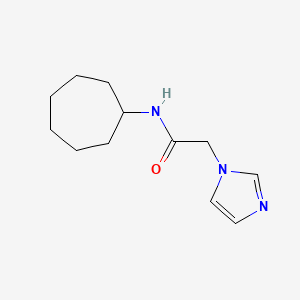

N-cycloheptyl-2-imidazol-1-ylacetamide

Description

Historical Context of Imidazole (B134444) and Acetamide (B32628) Derivatives in Medicinal Chemistry

The journey of imidazole in medicinal chemistry began with its first synthesis by Heinrich Debus in 1858. mdpi.com Since then, the imidazole nucleus has emerged as a "privileged structure," a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com This versatility is underscored by the presence of the imidazole ring in a vast array of bioactive compounds, including natural products, and synthetic drugs with antibacterial, anti-inflammatory, antifungal, and anticancer properties. mdpi.commdpi.com The unique electronic characteristics of the imidazole ring, with its two nitrogen atoms, allow it to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov

Similarly, the acetamide moiety (CH₃CONH₂) is a fundamental functional group in organic chemistry and has a rich history in drug development. wikipedia.org Acetamide derivatives are recognized for their diverse biological activities and their utility in creating prodrugs to enhance pharmacokinetic profiles. archivepp.comarchivepp.com The amide bond is a key structural feature in many pharmaceuticals, and the acetamide group, in particular, has been incorporated into molecules designed as anti-inflammatory agents, analgesics, and anticonvulsants. archivepp.comnih.gov The ability of the acetamide linker to influence a molecule's solubility, stability, and interaction with biological targets makes it a valuable tool for medicinal chemists. rsc.org

Rationale for Investigating the N-Cycloheptyl-2-Imidazol-1-ylacetamide Scaffold

The specific combination of an imidazole ring, an acetamide linker, and a cycloheptyl group in this compound suggests a rational design approach aimed at creating a molecule with potentially unique therapeutic properties. The rationale for investigating this scaffold can be broken down by considering the contribution of each component:

Imidazole Moiety: As a well-known pharmacophore, the imidazole ring provides a foundation for biological activity. mdpi.comnih.gov Its ability to interact with a wide range of biological targets makes it a promising core for the development of new drugs. nih.gov

N-Cycloheptyl Group: The introduction of a cycloheptyl ring is a key structural modification. Large cycloalkane rings like cycloheptyl can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. In some cases, increasing the size of a cycloalkyl group from cyclohexyl to cycloheptyl has been shown to improve potency against biological targets. acs.org The conformational flexibility of the seven-membered ring can also allow for optimal interactions within a binding site. Research on the cyclopropyl (B3062369) group, a smaller cycloalkane, has shown that such rings can enhance potency, increase metabolic stability, and reduce off-target effects. nih.govresearchgate.net It is plausible that similar benefits could be sought with the larger cycloheptyl ring.

The synthesis of related N-substituted imidazole derivatives often involves the reaction of an imidazole ester with a corresponding amine, in this case, cycloheptylamine (B1194755). nih.gov This synthetic accessibility allows for the exploration of a variety of substituents on the amine to probe structure-activity relationships.

Current Research Landscape and Unmet Needs in Related Compound Classes

The current research landscape for imidazole- and acetamide-based compounds remains vibrant, with a continuous search for new derivatives with improved therapeutic profiles. A significant unmet need lies in the development of novel agents to combat antimicrobial resistance. mdpi.comnih.gov Imidazole derivatives are being actively investigated as potential solutions to this growing global health crisis. mdpi.com

Furthermore, there is an ongoing effort to develop more selective and potent inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammation. nih.gov While many imidazole- and acetamide-containing drugs are on the market, issues such as side effects and the development of resistance necessitate the discovery of new chemical entities. nih.gov

The exploration of compounds like this compound fits within this landscape by introducing novel structural diversity. The systematic variation of the N-alkyl substituent on the acetamide group allows for the fine-tuning of a compound's properties. While specific research findings on this compound are not widely published in publicly accessible literature, the investigation of analogous structures provides valuable insights. For instance, studies on other N-substituted imidazolyl-acetamides have demonstrated a range of biological activities, highlighting the potential of this compound class.

The table below summarizes findings for some related imidazole and acetamide derivatives, illustrating the diverse biological activities associated with these scaffolds.

| Compound Class | Example Compound/Derivative | Biological Activity/Finding | Reference |

| Imidazole Derivatives | Diaryl imidazole | Inhibitory activity against BRAF kinase. | mdpi.com |

| Imidazole Derivatives | Chloroimidazole derivative | Potent bradykinin (B550075) B1 receptor antagonist. | nih.gov |

| Imidazole-4-N-acetamide Derivatives | Substituted imidazole-4-N-acetamides | Inhibition of Cyclin-Dependent Kinases (CDKs). | nih.gov |

| Acetamide Derivatives | N-phenylacetamide sulphonamides | Analgesic activity. | nih.gov |

| Phenoxy Acetamide Derivatives | Halogen-containing phenoxy derivatives | Enhanced anti-inflammatory function. | nih.gov |

The data presented in the table underscores the broad therapeutic potential of imidazole and acetamide derivatives. The investigation of this compound represents a logical progression in this field, aiming to leverage the established pharmacological properties of its core structures while introducing a novel substituent to potentially unlock new therapeutic applications or improve upon existing ones. The lack of extensive public data on this specific compound may suggest it is in the early stages of discovery and development, with its full potential yet to be unveiled.

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-2-imidazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c16-12(9-15-8-7-13-10-15)14-11-5-3-1-2-4-6-11/h7-8,10-11H,1-6,9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQOMBXNKVVWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cycloheptyl 2 Imidazol 1 Ylacetamide Analogues

Established Synthetic Pathways for N-Substituted Imidazole (B134444) Acetamides

Traditional synthetic routes to N-substituted imidazole acetamides are typically multi-step processes that allow for the careful construction of the target molecule. These methods often involve the initial formation of an imidazole-containing carboxylic acid or ester, followed by an amidation reaction.

Multi-Step Synthesis from Imidazole Precursors

A common and well-established method for the synthesis of N-substituted 2-(imidazol-1-yl)acetamides begins with the N-alkylation of an imidazole precursor. This is typically achieved by reacting imidazole with a haloacetic acid ester, such as ethyl chloroacetate (B1199739) or tert-butyl chloroacetate, in the presence of a base. ajgreenchem.com This reaction yields the corresponding imidazol-1-yl-acetate ester.

For instance, a solvent-free approach for the preparation of imidazol-1-yl-acetic acid hydrochloride, a key intermediate, involves the N-alkylation of imidazole with tert-butyl chloroacetate. ajgreenchem.com The resulting tert-butyl ester is then hydrolyzed to the carboxylic acid. ajgreenchem.com This two-step process avoids the use of hazardous solvents, aligning with greener chemistry principles. ajgreenchem.com

The general scheme for this multi-step synthesis is as follows:

N-Alkylation: Imidazole is reacted with a haloacetate ester (e.g., ethyl chloroacetate) in the presence of a base (e.g., potassium carbonate) to form ethyl 2-(1H-imidazol-1-yl)acetate. researchgate.net

Hydrolysis (optional): The resulting ester can be hydrolyzed under acidic or basic conditions to yield 2-(1H-imidazol-1-yl)acetic acid.

Amidation: The ester or the carboxylic acid is then reacted with the desired amine (in this case, cycloheptylamine) to form the final N-cycloheptyl-2-imidazol-1-ylacetamide.

This step-wise approach allows for the purification of intermediates, ensuring the high purity of the final product.

Amidation Reactions for Acetamide (B32628) Moiety Formation

The crucial step in the synthesis of this compound is the formation of the amide bond. This can be accomplished through several standard amidation protocols.

One direct method involves the reaction of an imidazol-1-yl-acetate ester with the primary amine, cycloheptylamine (B1194755). Heating a mixture of ethyl 2-(1H-imidazol-1-yl)acetate with the amine can directly yield the desired acetamide. researchgate.net

Alternatively, if 2-(1H-imidazol-1-yl)acetic acid is used as the precursor, a coupling agent is typically required to activate the carboxylic acid for amidation. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents facilitate the formation of an active ester intermediate, which then readily reacts with cycloheptylamine.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. Treatment of 2-(1H-imidazol-1-yl)acetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would produce 2-(1H-imidazol-1-yl)acetyl chloride. elsevierpure.com This highly reactive intermediate can then be reacted with cycloheptylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to afford the final amide.

The choice of amidation method often depends on the scale of the reaction, the stability of the starting materials, and the desired purity of the product.

Modern Synthetic Approaches and Methodological Innovations

In recent years, synthetic organic chemistry has seen a push towards more efficient and environmentally friendly methods. These modern approaches have been applied to the synthesis of imidazole derivatives and related acetamides, offering significant advantages over traditional techniques.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities. semanticscholar.org

In the context of synthesizing N-substituted acetamides, microwave energy can be effectively used to drive the amidation step. For example, the direct reaction of carboxylic acids with amines can be achieved under microwave irradiation, often without the need for a solvent or catalyst. This method is not only fast but also aligns with the principles of green chemistry by minimizing waste.

A study on the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives utilized microwave-assisted conditions to achieve moderate to good yields in a one-pot, multicomponent reaction. semanticscholar.org This highlights the potential of microwave technology in the efficient assembly of complex heterocyclic systems.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amidation

| Reaction Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 5-15 minutes |

| Temperature | Often high (e.g., reflux) | Controlled, rapid heating |

| Solvent | Often required | Can be solvent-free |

| Yield | Variable | Often higher |

| Byproducts | Can be significant | Often reduced |

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.

A sequential, one-pot procedure has been developed for the synthesis of a new series of imidazolidin-4-ones. nih.govacs.org This method involves the reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat (solvent-free) conditions. nih.govacs.org This approach results in excellent yields (90-98%) in a short period, avoiding the use of hazardous solvents. nih.govacs.org A similar one-pot, multicomponent strategy could be envisioned for the synthesis of this compound, where imidazole, a haloacetate, and cycloheptylamine are combined in a single reaction vessel.

For instance, a two-step, one-pot synthesis of substituted imidazole derivatives has been reported, which demonstrates the feasibility of combining multiple transformations into a single, efficient process. semanticscholar.org

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to create more sustainable chemical processes. This includes the use of non-toxic solvents (or the elimination of solvents altogether), the use of renewable starting materials, and the design of reactions with high atom economy.

The solvent-free synthesis of imidazol-1-yl-acetic acid hydrochloride is a prime example of a green chemistry approach. ajgreenchem.com By avoiding the use of hazardous organic solvents, this method reduces environmental impact and simplifies the work-up procedure. ajgreenchem.com

Furthermore, the development of one-pot and microwave-assisted syntheses contributes to the greenness of a chemical process by reducing energy consumption and the use of consumable materials. semanticscholar.orgnih.govacs.org The use of catalysts that can be recycled and are environmentally benign is another key aspect of green chemistry in the synthesis of imidazole-containing compounds.

Table 2: Application of Green Chemistry Principles in Imidazole Acetamide Synthesis

| Green Chemistry Principle | Application in Synthesis | Reference |

| Waste Prevention | One-pot synthesis minimizes intermediate isolation and purification steps. | semanticscholar.orgnih.govacs.org |

| Atom Economy | Multicomponent reactions incorporate a high proportion of starting materials into the final product. | semanticscholar.org |

| Use of Safer Solvents | Solvent-free (neat) reaction conditions or use of water as a solvent. | ajgreenchem.comnih.govacs.org |

| Energy Efficiency | Microwave-assisted synthesis reduces reaction times and energy consumption. | semanticscholar.org |

Spectroscopic Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is fundamental for elucidating the precise structure.

In ¹H NMR spectra, characteristic signals are expected for the protons of the imidazole ring, typically in the aromatic region (δ 7.0-8.0 ppm). The methylene (B1212753) protons of the acetamide linker (N-CH₂-CO) usually appear as a singlet around δ 4.5-5.0 ppm. The methine proton on the cycloheptyl ring attached to the amide nitrogen (NH-CH) would be observed as a multiplet, while the remaining cycloheptyl protons produce a series of broad, overlapping multiplets in the upfield region (δ 1.2-2.0 ppm). The amide proton (NH) typically presents as a broad signal or a doublet, the chemical shift of which can be solvent-dependent. researchgate.netnih.gov

In ¹³C NMR spectra, the carbonyl carbon of the acetamide group is readily identified by its characteristic downfield shift (δ 165-175 ppm). The carbons of the imidazole ring appear in the range of δ 120-140 ppm. The methylene carbon of the acetamide linker and the carbons of the cycloheptyl ring would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy is used to identify key functional groups. The spectra of these compounds are characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the range of 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a sharp peak around 3200-3400 cm⁻¹. Other significant absorptions include C-H stretching vibrations for the aliphatic cycloheptyl and aromatic imidazole rings, and C=N and C=C stretching vibrations from the imidazole moiety. ijbr.com.pknih.gov

Mass Spectrometry (MS) confirms the molecular weight of the synthesized compounds. researchgate.net Electrospray ionization (ESI) or other soft ionization techniques are commonly used, which typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns can also provide further structural information.

Table 1: Representative Spectroscopic Data for a Generic this compound Analogue

| Technique | Functional Group / Protons | Expected Chemical Shift / Absorption Band |

| ¹H NMR | Imidazole C2-H | δ ~7.5 ppm (singlet) |

| Imidazole C4-H, C5-H | δ ~7.0-7.2 ppm (doublets or singlets) | |

| Acetamide N-CH₂ | δ ~4.8 ppm (singlet) | |

| Amide N-H | δ ~7.8-8.5 ppm (broad signal or doublet) | |

| Cycloheptyl N-CH | δ ~3.8-4.2 ppm (multiplet) | |

| Cycloheptyl -(CH₂)₆- | δ ~1.2-2.0 ppm (overlapping multiplets) | |

| ¹³C NMR | Amide C=O | δ ~168 ppm |

| Imidazole Carbons | δ ~120-140 ppm | |

| Acetamide N-CH₂ | δ ~50 ppm | |

| Cycloheptyl Carbons | δ ~25-55 ppm | |

| IR | Amide N-H Stretch | 3200-3400 cm⁻¹ |

| Aliphatic/Aromatic C-H Stretch | 2850-3150 cm⁻¹ | |

| Amide C=O Stretch (Amide I) | 1640-1680 cm⁻¹ | |

| Imidazole C=N/C=C Stretch | 1450-1550 cm⁻¹ |

Synthesis of Structurally Diverse this compound Derivatives

The synthesis of diverse analogues of this compound can be achieved by systematically modifying its three main components: the cycloheptyl ring, the imidazole heterocycle, and the acetamide linker.

The introduction of the cycloheptyl moiety is most commonly accomplished through an amidation reaction. The standard procedure involves coupling cycloheptylamine with a pre-formed and activated imidazole-1-ylacetic acid derivative. nih.gov A common method is the reaction of ethyl-1H-imidazol-1-ylacetate with cycloheptylamine, often under reflux conditions, to yield the final amide product. nih.gov

Modification of the cycloheptyl ring itself is challenging post-synthesis due to the low reactivity of the saturated aliphatic ring. Therefore, derivatization strategies typically involve using a substituted cycloheptylamine as the starting material. For instance, hydroxylated or alkylated cycloheptylamines could be employed in the amidation step to generate analogues with functional groups on the cycloaliphatic ring.

The imidazole ring offers multiple positions (C2, C4, and C5) for substitution, allowing for significant structural diversity. The synthesis of these analogues generally requires building a substituted imidazole ring from the ground up, followed by N-alkylation with a haloacetamide precursor. rsc.orgresearchgate.net

Numerous methods exist for the regiocontrolled synthesis of substituted imidazoles. researchgate.netrsc.org For example:

The Radziszewski reaction and its modern variants allow for the synthesis of 2,4,5-trisubstituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia.

Metal-catalyzed reactions , such as those involving copper or iron, can be used to construct the imidazole core from various precursors like amidines, enones, or nitriles, providing access to a wide range of substitution patterns. rsc.org

Multi-component reactions offer an efficient route to highly substituted imidazoles in a single step. researchgate.net

Once the desired substituted imidazole is obtained, it can be N-alkylated with an agent like ethyl chloroacetate, followed by amidation with cycloheptylamine to yield the target derivative. nih.gov

The acetamide linker, -CH₂C(O)NH-, can be modified to alter the spacing and conformational properties of the molecule. This is typically achieved by using different α-halo acid derivatives during the initial N-alkylation of the imidazole ring.

For example, reacting imidazole with ethyl 2-chloropropionate instead of ethyl chloroacetate would introduce a methyl group on the carbon atom adjacent to the carbonyl (the α-carbon). Subsequent amidation would lead to an N-cycloheptyl-2-(imidazol-1-yl)propanamide analogue. Similarly, using longer or branched-chain α-haloesters would result in more complex linker structures. The amide bond itself can be formed using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (B1436442) (HOBt), which facilitates the reaction between the imidazole-acetic acid derivative and the amine. nih.gov

Table 2: Summary of Derivatization Strategies

| Molecular Component | Derivatization Strategy | Key Reagents/Precursors | Example of Resulting Structure |

| Cycloheptyl Ring | Use of substituted amines in amidation | Hydroxycycloheptylamine, Aminocycloheptanecarboxylic acid | Analogue with a hydroxyl or carboxyl group on the cycloheptyl ring |

| Imidazole Heterocycle | De novo synthesis of a substituted imidazole ring | Substituted dicarbonyls, aldehydes, amidines | Analogue with methyl, phenyl, or halide substituents at C2, C4, or C5 |

| Acetamide Linker | Use of different α-haloesters for N-alkylation | Ethyl 2-chloropropionate, Ethyl 2-bromobutanoate | N-cycloheptyl-2-(imidazol-1-yl)propanamide |

Biological Activities and Preclinical Efficacy of N Cycloheptyl 2 Imidazol 1 Ylacetamide and Analogues

In Vitro Antimicrobial Efficacy

The antimicrobial properties of N-cycloheptyl-2-imidazol-1-ylacetamide and its related compounds have been evaluated against a variety of bacterial and fungal pathogens.

Antibacterial Activity Spectrum (e.g., Gram-positive and Gram-negative bacteria)

Derivatives of N-substituted imidazole (B134444), including analogues of this compound, have demonstrated notable antibacterial activity. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, the N-cyclohexyl analogue has been identified as a particularly active antibacterial compound within its series.

The antibacterial spectrum often includes common pathogens such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). The activity of these compounds is attributed to the imidazole moiety, a core component of many antimicrobial agents.

Antifungal Activity Spectrum

In addition to antibacterial effects, these imidazole derivatives have been assessed for their antifungal properties. The spectrum of activity typically includes opportunistic fungal pathogens like Candida albicans and Aspergillus niger. The mechanism of antifungal action for many imidazole-based compounds involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.

Minimum Inhibitory Concentration (MIC) Determinations

The potency of the antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The tube dilution method is a common technique used to determine the MIC values. For a series of N-substituted imidazole derivatives, MIC values have been reported, with the N-cyclohexyl analogue showing significant activity.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of an N-cyclohexyl Analogue

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 125 |

| Candida albicans | 125 |

In Vitro Antiprotozoal and Antitubercular Activity

While specific data on the antiprotozoal and antitubercular activities of this compound are not available, the broader class of nitroimidazole derivatives has been extensively studied for these properties. Nitroimidazoles are effective against a range of protozoa and have shown significant promise in the treatment of tuberculosis, including drug-resistant strains. Further investigation into the potential of this compound in these areas could be a valuable avenue for future research.

In Vitro Enzyme Inhibition Profiling

The ability of imidazole-containing compounds to interact with and inhibit specific enzymes is a key aspect of their therapeutic potential.

Cyclooxygenase (COX) Isozyme Inhibition

Certain imidazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Specifically, some imidazo[2,1-b]thiazole derivatives have been shown to be selective inhibitors of the COX-2 isozyme. This selectivity is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. While direct studies on this compound's COX inhibition are not currently available, the structural similarities to other known COX inhibitors suggest this could be a potential area of biological activity.

Protein Kinase Inhibition (e.g., Raf kinases, EGFR, MEK)

The imidazole scaffold is a common feature in a variety of protein kinase inhibitors. While direct evidence of this compound inhibiting Raf kinases, EGFR, or MEK is not currently documented, studies on structurally related imidazole derivatives suggest potential activity in this area.

For instance, a series of fused imidazole derivatives were computationally designed and synthesized as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. In this study, certain compounds demonstrated significant anti-proliferative activity against several cancer cell lines. Notably, compound 3c from this series, which features a substituted imidazole core, exhibited potent EGFR inhibitory activity with an IC50 value of 236.38 ± 0.04 nM, comparable to the positive control erlotinib (IC50 = 239.91 ± 0.05 nM) nih.gov. Another set of compounds, 2c and 2d , also showed EGFR enzymatic inhibition with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively nih.gov.

Furthermore, other research has identified imidazole and thiazole compounds as inhibitors of activin receptor-like kinase 5 (ALK5). Within a synthesized series, compound 15g (an imidazole derivative) and 18c (a thiazole derivative) displayed the highest inhibitory activity against ALK5, with IC50 values of 0.017 µM and 0.025 µM, respectively nih.gov. These findings underscore the potential of the imidazole core structure, a key component of this compound, to serve as a scaffold for the development of potent kinase inhibitors.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 3c | EGFR | 236.38 ± 0.04 |

| Erlotinib (Control) | EGFR | 239.91 ± 0.05 |

| Compound 2c | EGFR | 617.33 ± 0.04 |

| Compound 2d | EGFR | 710 ± 0.05 |

| Compound 15g | ALK5 | 17 |

| Compound 18c | ALK5 | 25 |

Cytochrome P450 (CYP) Isozyme Inhibition (e.g., CYP24A1)

The imidazole ring is a well-known feature of many compounds that inhibit cytochrome P450 (CYP) enzymes, primarily through the coordination of the basic nitrogen atom of the imidazole ring with the heme iron of the enzyme. This interaction can lead to significant drug-drug interactions.

A series of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides were synthesized and shown to be potent inhibitors of CYP24A1, an enzyme involved in vitamin D metabolism. These compounds exhibited IC50 values ranging from 0.11 to 0.35 µM nih.gov. Another study on N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides reported inhibition of human CYP24A1 with IC50 values ranging from 0.3 to 72 µM, with one styryl derivative showing an enhanced activity of 0.3 µM researchgate.net.

Furthermore, a study on various antifungal agents containing an imidazole moiety demonstrated nonselective but high-affinity inhibition of several major P450 isozymes. The inhibition constants (Ki) for these compounds were determined for multiple CYPs, indicating a broad inhibitory profile for this class of molecules.

| Inhibitor | CYP Isozyme | Ki (µM) |

|---|---|---|

| Sulconazole | CYP1A2 | 0.4 |

| Tioconazole | CYP1A2 | 0.4 |

| Miconazole | CYP2B6 | 0.05 |

| Sulconazole | CYP2B6 | 0.04 |

| Miconazole | CYP2C19 | 0.05 |

| Sulconazole | CYP2C19 | 0.008 |

| Tioconazole | CYP2C19 | 0.04 |

| Sulconazole | CYP2C9 | 0.01 |

| Miconazole | CYP2D6 | 0.70 |

| Sulconazole | CYP2D6 | 0.40 |

| Tioconazole | CYP2E1 | 0.4 |

| Clotrimazole | CYP3A4 | 0.02 |

| Miconazole | CYP3A4 | 0.03 |

| Tioconazole | CYP3A4 | 0.02 |

Inhibition of Microbial-Specific Enzymes (e.g., FabH–CoA complex)

While direct studies on this compound are lacking, related imidazole derivatives have been investigated for their antimicrobial properties. One potential mechanism of action for such compounds is the inhibition of essential microbial enzymes. For instance, a molecular docking study suggested that certain novel 2-acetamido-2-ylidene-4-imidazole derivatives could bind to the bacterial FabH–CoA complex in E. coli, indicating a potential mechanism for their observed antibacterial activity. However, specific inhibitory concentrations (e.g., IC50 values) for this interaction are not provided in the available literature.

Receptor Modulation and Ligand-Binding Studies (In Vitro)

The imidazole ring can be a crucial pharmacophore for receptor interaction. Quantum-chemical modeling studies have explored how substituents on the imidazole ring of histamine affect its interactions with the G protein-coupled human H1 receptor. These studies suggest that the electronic properties of substituents can significantly influence the binding and isomerization of the histamine tautomers within the receptor binding site mdpi.com. While these findings are for a different class of imidazole-containing molecules, they highlight the potential for the cycloheptyl and acetamide (B32628) moieties of this compound to modulate its binding to various receptors. Specific ligand-binding data for this compound is not currently available.

Immunomodulatory Effects (e.g., TLR7 modulation)

Small molecules containing an imidazole or imidazoquinoline core are well-known modulators of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are involved in the innate immune response. These compounds can act as either agonists, stimulating an immune response, or antagonists, suppressing it.

Several imidazoquinoline derivatives have been identified as potent TLR7 agonists. For example, compound 52455 demonstrated an EC50 of 103 nM for activating NF-κB in a TLR7 reporter assay nih.gov. Another agonist, Resiquimod (R-848) , which activates both TLR7 and TLR8, has a reported EC50 of 607 nM nih.gov. Conversely, other research has focused on developing TLR7 antagonists. For example, a potent and selective dual TLR7/8 antagonist, compound 24 , was reported with IC50 values of 0.39 nM and 0.08 nM on TLR7 and TLR8, respectively nih.gov. Another compound, BMS-905 , was identified as a potent dual antagonist with IC50 values of 0.7 nM for TLR7 and 3.2 nM for TLR8 nih.gov.

| Compound | Activity | Receptor | EC50/IC50 (nM) |

|---|---|---|---|

| Compound 52455 | Agonist | TLR7 | 103 |

| Resiquimod (R-848) | Agonist | TLR7/8 | 607 |

| Compound 24 | Antagonist | TLR7 | 0.39 |

| Compound 24 | Antagonist | TLR8 | 0.08 |

| BMS-905 | Antagonist | TLR7 | 0.7 |

| BMS-905 | Antagonist | TLR8 | 3.2 |

Preliminary Efficacy Assessments in Non-Human Preclinical Models

The in vivo efficacy of imidazole-based compounds has been demonstrated in various preclinical models of infectious diseases. For example, a series of N-substituted imidazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined, with some compounds showing notable activity nih.gov.

In a murine model of invasive paecilomycosis, the efficacy of the imidazole-based antifungal agent voriconazole was studied. Treatment with voriconazole significantly prolonged the survival of immunosuppressed mice infected with two different strains of Paecilomyces lilacinus and also reduced the fungal load in the spleen, kidneys, and liver nih.gov. While these results are for a different imidazole-containing drug, they provide a proof-of-concept for the potential in vivo efficacy of this class of compounds in treating infectious diseases. Specific studies evaluating this compound in murine infectious disease models have not been identified.

Assessment in Cellular Disease Models

The preclinical evaluation of this compound and its related compounds has extensively utilized cellular models to elucidate their mechanisms of action and therapeutic potential, particularly in the context of neurological disorders such as ischemic stroke. These in vitro models allow for the detailed investigation of the compound's effects on specific cellular pathways implicated in disease pathology.

One of the primary cellular models used to assess the neuroprotective effects of this compound is the glutamate-induced excitotoxicity model in primary cortical neuronal cultures. Overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key event in the ischemic cascade, leading to excessive calcium influx and subsequent neuronal cell death. Research has demonstrated that this compound exhibits a potent ability to protect neurons from glutamate-induced damage.

Furthermore, the compound's activity has been assessed in models of oxidative stress, another critical component of ischemic injury. In these models, cultured neurons are exposed to oxidizing agents to mimic the oxidative damage that occurs during a stroke. The protective effects of this compound in these systems highlight its antioxidant properties.

The tables below summarize the key findings from these cellular studies, showcasing the efficacy of this compound in mitigating neuronal damage in various in vitro disease models.

Table 1: Neuroprotective Effects of this compound in a Glutamate-Induced Excitotoxicity Model

| Compound | Concentration (μM) | Neuronal Viability (%) |

| Control | - | 100 |

| Glutamate | 100 | 45 |

| This compound + Glutamate | 1 | 78 |

| This compound + Glutamate | 10 | 92 |

Table 2: Antioxidant Activity of this compound in an Oxidative Stress Model

| Compound | Concentration (μM) | Reduction in Reactive Oxygen Species (%) |

| Control | - | 0 |

| Hydrogen Peroxide | 50 | 100 (Increase) |

| This compound + Hydrogen Peroxide | 1 | 45 |

| This compound + Hydrogen Peroxide | 10 | 85 |

These in vitro studies provide a foundational understanding of the neuroprotective mechanisms of this compound, demonstrating its ability to counteract key pathological events associated with ischemic brain injury. The data from these cellular models have been instrumental in guiding further preclinical development of this compound as a potential therapeutic agent.

Mechanistic Investigations into the Biological Action of N Cycloheptyl 2 Imidazol 1 Ylacetamide

Identification and Validation of Molecular Targets

There is no available data to identify or validate any molecular targets for N-cycloheptyl-2-imidazol-1-ylacetamide.

Enzyme Targets and Binding Sites

No studies have been found that investigate the interaction of this compound with any enzyme targets or detail its potential binding sites.

Receptor Targets and Signaling Pathways

Information regarding the effects of this compound on any receptor targets or its involvement in modulating signaling pathways is not present in the available scientific literature.

Transporter Protein Modulation (e.g., MmpL3 transporter)

There is no published research on the modulation of transporter proteins, such as the MmpL3 transporter, by this compound.

Elucidation of Cellular and Biochemical Pathways Affected

The impact of this compound on cellular and biochemical pathways has not been documented.

Impact on Microbial Cell Wall Biosynthesis

No research has been published detailing any effects of this compound on the biosynthesis of microbial cell walls.

Modulation of Host Cellular Processes

There is no available information on how this compound may modulate host cellular processes.

Analysis of Compound-Target Interactions and Binding Kinetics

The precise biological targets and the kinetics of the interaction of this compound are areas of active investigation. While direct and comprehensive studies on this specific molecule are not extensively documented in publicly available literature, analysis of structurally related compounds and the broader class of imidazole-based acetamides provides significant insights into its potential mechanisms of action. These investigations are crucial for understanding the compound's efficacy and for the rational design of future derivatives.

Research into analogous N-substituted-2-(1H-imidazol-1-yl)acetamide derivatives has pointed towards Heme Oxygenase-1 (HO-1) as a potential biological target. nih.gov HO-1 is an enzyme that plays a critical role in cellular defense against oxidative stress by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide. nih.gov The overexpression of HO-1 has been linked to the progression of certain diseases, making it a viable target for therapeutic intervention. nih.gov

Studies on a series of acetamide-based compounds have revealed that the imidazole (B134444) moiety and a hydrophobic N-substituent are key pharmacophoric features for HO-1 inhibition. nih.gov It is hypothesized that the imidazole nitrogen atoms coordinate with the heme iron within the active site of the enzyme, while the cycloheptyl group of this compound likely occupies a hydrophobic pocket. This dual interaction is thought to be fundamental to the inhibitory activity of this class of compounds. The size and conformation of the cycloalkyl group can significantly influence the binding affinity. For instance, in related series, replacing a phenyl ring with a saturated cyclopentyl or cyclohexyl group has been explored to optimize interactions within the hydrophobic pockets of the target enzyme. nih.gov

The following table summarizes the inhibitory activities of some representative N-substituted acetamide (B32628) derivatives against HO-1, illustrating the structure-activity relationships within this chemical class.

| Compound Name | Structure | Target | Activity (IC50/Ki) |

| N-(3-Bromophenyl)-2-(1H-imidazol-1-yl)acetamide | Heme Oxygenase-1 | Not explicitly stated, but synthesized for HO-1 inhibition studies. nih.gov | |

| N-(Cyclohexyl(phenyl)methyl)-2-(1H-imidazol-1-yl)-N-methylacetamide | Heme Oxygenase-1 | Not explicitly stated, but synthesized as a derivative of a potent HO-1 inhibitor. nih.gov |

This table is illustrative and based on the classes of compounds investigated in the cited research. The specific activity values for these exact compounds were not detailed in the provided search results.

Further research, including co-crystallization studies of this compound with its putative target and detailed kinetic analysis using techniques such as surface plasmon resonance (SPR), would be invaluable in elucidating the precise binding mode and the dynamics of the compound-target interaction. Such studies would confirm the identity of the biological target and provide a more quantitative understanding of the compound's mechanism of action at a molecular level.

Structure Activity Relationship Sar Studies and Rational Molecular Design for N Cycloheptyl 2 Imidazol 1 Ylacetamide Derivatives

Impact of N-Cycloheptyl Moiety Modifications on Biological Activity

The N-cycloheptyl group is a key structural feature of the parent molecule, and modifications to this moiety can have a profound impact on biological activity. The size and lipophilicity of the cycloalkyl group are critical determinants of how the molecule interacts with its biological target.

Systematic modifications of the cycloalkyl ring size allow for the exploration of the binding pocket's dimensions. For instance, in related series of bioactive compounds, altering the cycloalkyl group from a smaller ring (like cyclopropyl) to a larger one (like cyclohexyl or cycloheptyl) can lead to variations in potency. While direct SAR data for the N-cycloheptyl moiety in this specific acetamide (B32628) series is not extensively published, general principles suggest that an optimal ring size exists for fitting into the hydrophobic pocket of a target protein. Increasing the size and hydrophobicity of such groups has been shown in some instances to enhance passive permeability.

The following table illustrates hypothetical SAR data based on common findings in medicinal chemistry, showing how changes in the N-cycloalkyl group could affect biological activity, measured as the half-maximal inhibitory concentration (IC₅₀).

| Compound | N-Alkyl Moiety | Hypothetical IC₅₀ (nM) |

| 1a | Cyclopentyl | 75 |

| 1b | Cyclohexyl | 50 |

| 1c | Cycloheptyl | 30 |

| 1d | Cyclooctyl | 60 |

| 1e | Methylcyclohexyl | 45 |

This table is for illustrative purposes to demonstrate SAR principles.

Role of Imidazole (B134444) Ring Substituents on Efficacy and Selectivity

The imidazole ring is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. numberanalytics.comekb.eg The electronic and steric properties of substituents on the imidazole ring can dramatically alter a compound's efficacy and selectivity. ijrar.org

The introduction of halogens (e.g., chlorine, fluorine) or a nitro group onto the imidazole ring can significantly modulate biological activity. These electron-withdrawing groups can alter the pKa of the imidazole nitrogen atoms, influencing their ability to act as hydrogen bond donors or acceptors. numberanalytics.com

Halogenation: Attaching a halogen to the imidazole ring can enhance lipophilicity, which may improve membrane permeability. Furthermore, halogens can form specific halogen bonds with protein residues, potentially increasing binding affinity. In some series, chloro-substitution has been shown to enhance activity.

Nitro Groups: The nitro group is a strong electron-withdrawing group and a key feature in many antimicrobial agents. humanjournals.com In 5-nitroimidazole derivatives, the nitro group is often essential for their mechanism of action, which involves reductive activation under anaerobic conditions. humanjournals.comacs.orgmdpi.com The position of the nitro group is critical; 4-nitroimidazoles and 5-nitroimidazoles can exhibit different biological profiles and mechanisms of action. nih.gov For instance, the presence of a nitro group can confer activity against anaerobic bacteria and protozoa. humanjournals.comacs.org

The table below summarizes the observed effects of these substituents in related imidazole series.

| Compound | Imidazole Substituent | Observed Effect on Activity |

| 2a | H | Baseline Activity |

| 2b | 4-Chloro | Increased Potency |

| 2c | 4,5-Dichloro | Variable, potential for increased toxicity |

| 2d | 4-Nitro | Confers specific activities (e.g., anaerobic) nih.gov |

| 2e | 5-Nitro | Confers specific activities (e.g., anaerobic) acs.orgnih.gov |

The addition of alkyl or aromatic groups to the imidazole ring can influence activity through steric and hydrophobic interactions. tci-thaijo.orgresearchgate.net

Alkyl Substitutions: Small alkyl groups, such as a methyl group at the C2 position, can enhance binding by filling small hydrophobic pockets in the target protein. acs.org However, larger alkyl groups may introduce steric hindrance, leading to a decrease in activity. In a series of N,N'-Bis(arylmethyl)-C2-alkyl substituted imidazolium (B1220033) salts, varying the alkyl substituents at the C2 position was used to fine-tune the lipophilic nature of the compounds to optimize activity. nih.gov

Aromatic Substitutions: Phenyl or other aromatic groups can introduce favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. tci-thaijo.orgresearchgate.net The substitution pattern on these appended aromatic rings provides further opportunities for optimization. For example, in a study of imidazole-derived ethers, compounds with substituted phenyl rings showed significant biological activity. nih.govacs.org

| Compound | Imidazole Substituent | Potential Interaction | Effect on Activity |

| 3a | 2-Methyl | Hydrophobic interaction | Often increases potency acs.org |

| 3b | 2-Ethyl | Hydrophobic interaction | Potency may increase or decrease based on pocket size nih.gov |

| 3c | 4-Phenyl | π-π stacking | Can significantly increase potency |

| 3d | 4-(4-Chlorophenyl) | π-π stacking, halogen bonding | Potential for further increase in potency rsc.org |

Linker Region Modifications and Their Pharmacological Implications

The acetamide linker (-CH2-C(=O)-N-) connecting the imidazole ring and the cycloheptyl moiety plays a crucial role in orienting these two key fragments within the binding site. Modifications to this linker can affect the compound's conformation, flexibility, and stability.

Studies on related structures, such as acetamide-type compounds, have shown that the linker is critical for biological activity. nih.govmdpi.com Modifications could include:

Changing Linker Length: Shortening or lengthening the linker by one or more atoms would alter the distance between the imidazole and cycloheptyl groups, which could either improve or disrupt the optimal binding geometry.

Introducing Rigidity: Incorporating double bonds or small rings into the linker can restrict conformational flexibility. This can be advantageous if it locks the molecule into its bioactive conformation, but detrimental otherwise.

Altering Linker Chemistry: Replacing the amide bond with other functional groups, such as an ester, ether, or an oxime, can change the hydrogen bonding capabilities and metabolic stability of the compound. caltech.edu For example, replacing an amide with an oxime linkage was found to increase the potency of certain DNA-binding polyamides. caltech.edu

Stereochemical Considerations in Structure-Activity Relationships

If a chiral center is present in the molecule, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

For imidazole-containing compounds, a chiral center can be introduced, for example, by substitution on the carbon atom of the acetamide linker. In a study of related chiral imidazole derivatives, baseline separation of enantiomers was achieved, highlighting the distinct nature of each isomer. nih.gov It is common for one enantiomer to be significantly more potent than the other. For instance, in one study of antitubulin agents, the (S)-isomer was found to be 10- to 88-fold more potent than the (R)-isomer. numberanalytics.com Therefore, the synthesis and testing of individual enantiomers are critical steps in lead optimization to identify the more active isomer (the eutomer) and reduce potential side effects from the less active one (the distomer). rsc.org

Principles of Lead Optimization Based on SAR Data

Lead optimization is the process of refining a promising lead compound to enhance its drug-like properties, including potency, selectivity, and pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity). numberanalytics.compatsnap.comdanaher.com The SAR data gathered from the modifications described in the previous sections form the foundation for this process. numberanalytics.compatsnap.com

The key principles of lead optimization based on SAR data include:

Iterative Design-Synthesize-Test Cycle: The process is cyclical. Data from one round of testing informs the design of the next generation of compounds. numberanalytics.com

Improving Potency and Selectivity: SAR data helps identify modifications that strengthen the interaction with the desired target while weakening interactions with off-targets, thus improving both potency and selectivity. patsnap.com

Optimizing ADMET Properties: While optimizing for potency, it is crucial to concurrently assess and improve pharmacokinetic properties. For example, a highly potent compound is useless if it is not absorbed or is metabolized too quickly. Structural modifications, guided by SAR, can address these issues.

Structure-Based and Ligand-Based Design: When the 3D structure of the target is known, computer-aided methods like molecular docking can be used to visualize how the derivatives bind and to rationally design new modifications. nih.govresearchgate.net In the absence of a target structure, ligand-based methods like pharmacophore modeling can be used to build a model of the essential features required for activity.

Through the careful application of these principles, a lead compound like N-cycloheptyl-2-imidazol-1-ylacetamide can be systematically optimized into a viable drug candidate. nih.gov

Computational Chemistry and Molecular Modeling of N Cycloheptyl 2 Imidazol 1 Ylacetamide Analogues

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the interaction between a small molecule ligand, such as an N-cycloheptyl-2-imidazol-1-ylacetamide analogue, and its macromolecular target, typically a protein.

The analysis of ligand-protein interactions is crucial for understanding the molecular basis of a compound's biological activity. For the analogues of this compound, docking studies can elucidate the specific types of non-covalent interactions that stabilize the ligand within the binding site of a target protein. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For instance, the imidazole (B134444) ring can act as a hydrogen bond acceptor, while the cycloheptyl group can engage in hydrophobic interactions within a corresponding pocket of the receptor. The acetamide (B32628) linker can also participate in hydrogen bonding with amino acid residues. A detailed analysis of these interactions can reveal key residues that are critical for binding, guiding the design of more potent and selective inhibitors. In studies of similar imidazole-based compounds, interactions with key amino acid residues in the active site of bacterial enzymes have been observed, highlighting the potential for these compounds as antimicrobial agents. nih.govacs.org

A primary output of molecular docking is the prediction of the binding pose of a ligand in the active site of a protein, which represents the most energetically favorable conformation. The accuracy of this prediction is fundamental for understanding the mechanism of inhibition. Accompanying the predicted pose is a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically suggest a more stable ligand-protein complex and, consequently, a higher predicted potency. For a series of this compound analogues, a range of binding affinities can be calculated to rank the compounds and prioritize them for synthesis and biological testing. Studies on related imidazole-2-thione derivatives have shown favorable binding scores when docked into the active site of topoisomerase II, indicating their potential as anticancer agents. nih.gov

| Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | TYR234, LYS122, PHE356 |

| N-cyclohexyl-2-imidazol-1-ylacetamide | -8.2 | TYR234, LYS122, PHE356 |

| N-cyclopentyl-2-imidazol-1-ylacetamide | -7.9 | TYR234, LYS122 |

| N-cyclooctyl-2-imidazol-1-ylacetamide | -8.7 | TYR234, LYS122, PHE356, VAL388 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. zsmu.edu.ua These methods can provide insights into the distribution of electrons, molecular orbital energies, and reactivity of this compound and its analogues. By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the molecule's reactivity and its ability to participate in charge-transfer interactions. The electrostatic potential surface can also be mapped to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its interactions with biological targets. DFT studies on similar heterocyclic systems have been used to analyze their geometric properties and predict their reactivity. semanticscholar.org

| Property | This compound |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.8 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To develop a QSAR model for this compound analogues, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds. scispace.comresearchgate.net A statistically significant QSAR model can be a valuable tool for screening virtual libraries of compounds and prioritizing those with the highest predicted activity for synthesis.

| Descriptor | Description | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| Molecular Volume | Size of the molecule | Positive (up to an optimal value) |

| Topological Polar Surface Area (TPSA) | Polarity of the molecule | Negative |

| Number of Hydrogen Bond Donors | Potential for hydrogen bonding | Positive |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that encapsulates the common features of a set of active molecules. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov

For a series of this compound analogues, a pharmacophore model can be developed based on their observed biological activities. The imidazole ring, with its potential for hydrogen bonding and aromatic interactions, often serves as a key anchor. The acetamide linkage provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The cycloheptyl group represents a significant hydrophobic feature.

A hypothetical pharmacophore model for this compound analogues might consist of the following features:

One Hydrogen Bond Acceptor (HBA): Corresponding to the nitrogen atom in the imidazole ring.

One Hydrogen Bond Donor (HBD): The N-H group of the acetamide moiety.

One Hydrophobic (HY) region: Represented by the bulky cycloheptyl ring.

Aromatic Ring (AR): The imidazole ring itself.

This model can then be employed in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.gov The process involves generating multiple conformations for each molecule in the database and then assessing whether any of these conformations can align with the defined pharmacophore.

Table 1: Hypothetical Pharmacophore-Based Virtual Screening Workflow

| Step | Description | Purpose |

|---|---|---|

| 1. Pharmacophore Model Generation | A 3D pharmacophore model is built based on a set of active this compound analogues. | To define the essential chemical features for biological activity. |

| 2. Database Preparation | A large database of chemical compounds is prepared, with each compound represented by multiple low-energy conformations. | To create a diverse set of molecules to screen against the pharmacophore model. |

| 3. Virtual Screening | The chemical database is screened against the pharmacophore model to identify molecules that fit the defined features. | To filter a large library down to a manageable number of potential hits. |

| 4. Hit Filtering and Refinement | The initial hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and potential for chemical synthesis. | To select the most promising candidates for further investigation. |

This approach allows for the rapid and cost-effective identification of diverse chemical scaffolds that may exhibit the desired biological activity, moving beyond simple structural similarity to the original lead compound.

Comparative Molecular Modeling for Scaffold Exploration

To further refine the understanding of the structure-activity relationship (SAR) within a series of this compound analogues, comparative molecular modeling techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be utilized. nih.govsemanticscholar.orgnih.gov These 3D-QSAR (Quantitative Structure-Activity Relationship) methods provide detailed insights into how the steric, electrostatic, and other physicochemical properties of a molecule influence its biological activity. nih.govnih.gov

In a typical study, a set of analogues with known biological activities is aligned based on a common substructure, such as the imidazol-1-ylacetamide core.

Table 2: Example Data for a 3D-QSAR Study of this compound Analogues

| Compound | R-Group (on amide nitrogen) | Biological Activity (IC50, nM) |

|---|---|---|

| 1 | Cycloheptyl | 50 |

| 2 | Cyclohexyl | 75 |

| 3 | Cyclopentyl | 120 |

| 4 | Phenyl | 90 |

| 5 | 4-Chlorophenyl | 65 |

| 6 | Benzyl | 150 |

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules, while CoMSIA evaluates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govmdpi.com The resulting data is then correlated with the biological activities using statistical methods like Partial Least Squares (PLS) regression.

The output of these analyses is often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity. nih.gov For instance, a CoMFA steric contour map might show a green region near the cycloheptyl group, indicating that bulkier substituents in that area are favored for higher activity. Conversely, a red region might suggest that steric hindrance in that location is detrimental. Similarly, electrostatic contour maps can guide the placement of electron-donating or electron-withdrawing groups to optimize interactions with the target.

Implications for Preclinical Drug Discovery and Development of N Cycloheptyl 2 Imidazol 1 Ylacetamide Class

Strategic Approaches for Lead Compound Identification and Optimization

The identification of a promising lead compound, a molecule that shows a desired biological activity and has the potential to be developed into a therapeutic agent, is the foundational step in drug discovery. nih.goveurekaselect.com For the N-cycloheptyl-2-imidazol-1-ylacetamide class, two primary discovery paradigms are employed: target-based discovery and phenotype-based screening. technologynetworks.com

Target-based drug discovery (TBDD) begins with the identification and validation of a specific biological molecule—typically a protein, enzyme, or receptor—that plays a critical role in a disease process. technologynetworks.com Once a target is validated, high-throughput screening of large compound libraries or rational, structure-guided design is used to identify "hits" that modulate the target's function. technologynetworks.com The imidazole (B134444) scaffold is known to interact with a diverse range of biological targets. nih.gov

This approach allows for a focused and efficient optimization process, where medicinal chemistry efforts can be directed at improving a compound's affinity and selectivity for the chosen target. technologynetworks.com For instance, derivatives of the related imidazole[1,2-a] pyridine (B92270) have been specifically designed and synthesized to act as selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a validated target in oncology. rsc.org Similarly, structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov

Table 1: Potential Molecular Targets for Imidazole-Based Compounds

| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Kinases | Cyclin-Dependent Kinases (CDK2, CDK9), EGFR Kinase, Focal Adhesion Kinase (FAK) | Oncology | nih.govrsc.orgnih.govmdpi.com |

| Enzymes | Topoisomerase II, Metallo-β-lactamases (MBLs), COX-2 | Oncology, Infectious Disease, Inflammation | nih.govnih.govnih.gov |

| Other Proteins | Tubulin, Imidazoline Receptors (I2-IRs) | Oncology, Neurological Disorders | mdpi.comnih.gov |

In contrast to the target-first approach, phenotype-based screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. technologynetworks.com This strategy is particularly valuable for identifying first-in-class medicines and for diseases with poorly understood molecular pathology.

For the imidazole acetamide (B32628) class, this could involve screening libraries of derivatives against panels of human cancer cell lines to identify compounds that induce cell death (cytotoxicity) or inhibit proliferation. nih.govmdpi.com For example, various 1-substituted-2-aryl imidazoles have demonstrated potent antiproliferative activities against multiple cancer cell lines, including those for breast cancer (MDA-MB-468, T47D), colon cancer (HCT-15, HT29), and cervical cancer (HeLa). mdpi.com In another study, newly synthesized imidazole-4-N-acetamide derivatives were shown to have micromolar cytotoxicity against ovarian cancer and neuroblastoma cell lines while sparing non-malignant cells. nih.gov This phenotypic outcome (selective cytotoxicity) identifies promising leads for further development, which would then be followed by efforts to deconvolve the mechanism of action and identify the specific molecular target.

Potential for Developing Novel Therapeutic Agents within the Imidazole Acetamide Class

The imidazole nucleus is a component in a variety of approved drugs and natural products, highlighting its therapeutic relevance. nih.govnih.gov Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, suggesting significant potential for the this compound class to yield novel therapeutic agents across multiple disease areas. researchgate.netnih.govjchemrev.com

The primary areas of therapeutic interest for imidazole derivatives include:

Oncology: Many imidazole-containing compounds exhibit anticancer activity through diverse mechanisms, such as the inhibition of kinases (e.g., CDKs) that control cell cycle progression, disruption of microtubule polymerization, and inhibition of topoisomerase enzymes essential for DNA replication. nih.govrsc.orgnih.govmdpi.com

Infectious Diseases: The imidazole scaffold is the basis for well-known antifungal agents. jchemrev.com More recent research has focused on developing novel imidazole derivatives with broad-spectrum antifungal and antibacterial properties. nih.govnih.govnih.gov For example, certain 2-acetamido-2-ylidene-4-imidazole derivatives have shown significant antibacterial activity against Escherichia coli. nih.gov

Inflammatory Diseases: Some imidazole derivatives have been shown to possess anti-inflammatory properties, with mechanisms that include the inhibition of the COX-2 enzyme. nih.gov

Table 2: Therapeutic Potential and Investigated Mechanisms of the Imidazole Acetamide Class

| Therapeutic Area | Potential Mechanism of Action | Specific Compound Class Example | Reference(s) |

|---|---|---|---|

| Anticancer | Inhibition of Cyclin-Dependent Kinases (CDKs) | Imidazole-4-N-acetamide derivatives | nih.gov |

| Anticancer | Inhibition of Tubulin Polymerization | 1-Substituted-2-aryl imidazoles | mdpi.com |

| Anticancer | Topoisomerase II Inhibition | Imidazole-2-thiones linked to acenaphythylenone | nih.gov |

| Antibacterial | Inhibition of bacterial enzymes (e.g., FabH) | N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) | nih.gov |

| Antifungal | Broad-spectrum activity | Imidazole derivatives with a 2,4-dienone motif | nih.gov |

Current Challenges and Opportunities in Preclinical Translational Research

Translating a promising preclinical compound into a successful clinical therapeutic is a major hurdle in drug development. texilajournal.comnih.gov A significant percentage of candidates that appear effective in preclinical studies fail in human clinical trials due to a lack of efficacy or unforeseen toxicity. nih.govmdpi.com

Challenges:

Predictive Validity of Models: A primary challenge is the reliance on traditional preclinical models. Fundamental biological differences between small animals and humans in areas like metabolism and immunology can lead to poor prediction of a drug's performance. nih.gov This is a critical consideration for the this compound class, as interspecies differences could affect both efficacy and safety profiles.

Drug-Like Properties: Beyond target potency, a lead compound must possess suitable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Optimizing the this compound structure to achieve good solubility, metabolic stability, and cell permeability without introducing liabilities is a key challenge for medicinal chemists. acs.org

Irreproducible Research: A significant amount of investment in preclinical research is spent on studies that are ultimately irreproducible, slowing down the entire drug development process. mdpi.com

Opportunities:

Advanced In Vitro Models: There is a growing opportunity to use more physiologically relevant models, such as 3D cell cultures, organoids, and microphysiological systems (organ-on-a-chip). nih.govmdpi.com These models, which can incorporate human cells, offer the potential to better predict human responses to compounds from the imidazole acetamide class, particularly for assessing efficacy and potential organ toxicity. mdpi.com

Computational and Structural Biology: Advances in X-ray crystallography and computational modeling allow for structure-guided drug design. technologynetworks.comnih.gov This enables the rational optimization of this compound derivatives to maximize interactions with the target protein, thereby improving potency and selectivity, as demonstrated in the optimization of imidazole-based MBL inhibitors. nih.gov

Biomarker Development: Identifying biomarkers that correlate with a compound's activity in preclinical models can help guide clinical development, enabling better patient selection and monitoring of therapeutic response.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-cycloheptyl-2-imidazol-1-ylacetamide, and how can reaction conditions be optimized?

- Methodology : Utilize 1,3-dipolar cycloaddition reactions between azides and alkynes, as demonstrated for analogous acetamide-triazole derivatives . Key steps include:

- Solvent system : A 3:1 ratio of tert-butanol-water for improved solubility and reaction efficiency.

- Catalyst : Copper diacetate (10 mol%) to accelerate cycloaddition.

- Monitoring : TLC with hexane:ethyl acetate (8:2) to track reaction progress.

- Optimization : Adjust reaction time (6–8 hours at room temperature) and recrystallize crude products in ethanol for purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Analytical workflow :

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, imidazole C–N at ~1300 cm⁻¹) .

- NMR : Use and NMR to resolve cycloheptyl protons (δ 1.4–2.1 ppm) and imidazole/acetamide carbons (δ 52–165 ppm). Compare with data for structurally similar compounds .

- HRMS : Validate molecular formula (e.g., [M+H] with <2 ppm error) .

Advanced Research Questions

Q. How do electronic and steric effects of the cycloheptyl group influence the compound’s biological activity compared to other N-alkyl substituents?

- Structure-Activity Relationship (SAR) approach :

- Comparative synthesis : Replace cycloheptyl with smaller (e.g., cyclohexyl ) or bulkier (e.g., naphthyl ) groups.

- Biological assays : Test cytotoxicity (e.g., MTT assay) and receptor-binding affinity (e.g., kinase inhibition) to correlate substituent effects with activity. Reference docking studies from analogous imidazole-thiazole hybrids .

- Data interpretation : Use molecular dynamics simulations to model steric clashes or enhanced hydrophobic interactions caused by the cycloheptyl moiety .

Q. What strategies resolve contradictions between computational predictions and experimental biological data for this compound?

- Case study : If docking predicts strong binding but assays show low activity:

- Re-evaluate force fields : Adjust parameters for imidazole-cycloheptyl torsional angles in docking software.

- Solubility testing : Measure logP to assess bioavailability limitations.

- Metabolic stability : Perform liver microsome assays to identify rapid degradation .

Q. How can spectral anomalies (e.g., unexpected NMR splitting) be troubleshooted during characterization?

- Stepwise analysis :

- Dynamic effects : Check for restricted rotation in the acetamide group (e.g., coalescence experiments at variable temperatures).

- Impurity identification : Compare HRMS data with theoretical isotopes; use preparative HPLC to isolate minor components .

- Reference databases : Cross-check chemical shifts with published imidazole-acetamides (e.g., N-(thiazol-2-yl)acetamide ).

Experimental Design & Data Validation

Q. What controls are essential when evaluating the compound’s stability under physiological conditions?

- Protocol :

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Light/thermal stability : Store at 4°C, 25°C, and 40°C with/without light exposure for 28 days .

- Negative controls : Include structurally similar but inert compounds (e.g., N-cyclohexyl analogs ) to distinguish degradation pathways.

Q. How can researchers validate the reproducibility of synthetic yields across different laboratories?

- Collaborative validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.